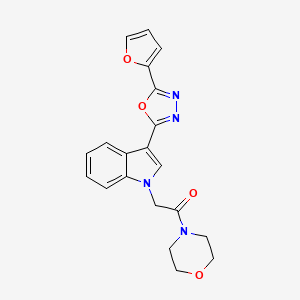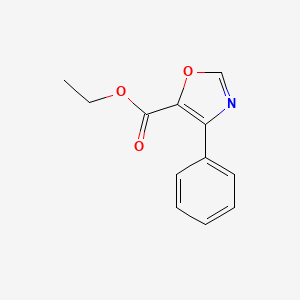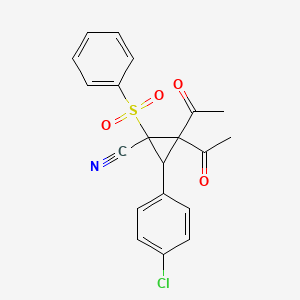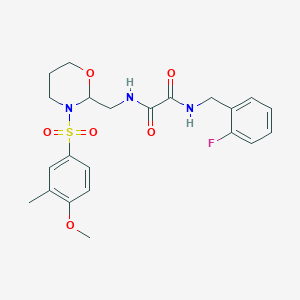
2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several different functional groups and structural components, including a furan ring, an oxadiazole ring, an indole ring, and a morpholino group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring. Morpholino refers to the portion of the molecule that contains a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, furan compounds can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentoxide . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . The synthesis of indoles involves the Fischer indole synthesis, a reaction between phenylhydrazine and an aldehyde or ketone . The synthesis of morpholino compounds typically involves the reaction of a dihaloalkane with morpholine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or Diels-Alder reactions . The oxadiazole ring could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a volatile, colorless liquid that is soluble in common organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activities
This compound and its derivatives exhibit significant antimicrobial and antibacterial properties. For instance, derivatives synthesized from furan-2-carbohydrazide have shown activity against various microorganisms. One such derivative, 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, demonstrated promising antimicrobial activities in studies (Başoğlu et al., 2013). Additionally, novel series of pyrazole derivatives incorporating the morpholine moiety and attached to furan-2-yl groups were synthesized, showing antibacterial effects against Staphylococcus aureus and Escherichia coli (Khumar et al., 2018).
Synthetic Chemistry and Drug Design
The compound's structure, incorporating oxadiazole and furan units, makes it a valuable scaffold in medicinal chemistry for designing new drugs with enhanced physical properties and biological activity. Oxadiazoles, in particular, are utilized for their versatile pharmacological properties, including antibacterial, anti-mycobacterial, and antitumor activities. The synthesis and characterization of such derivatives, including their crystal structures and biological activities, underscore their significance in drug discovery and development processes (Mancini et al., 2021).
Nitric Oxide Delivery Systems
Furoxans, which are related to the compound's structural motif, have been explored for their potential in nitric oxide (NO) delivery. Polymeric micelles bearing furoxan moieties have been developed, showing the capacity to release NO in response to cysteine, indicating their utility in therapeutic applications, particularly in cancer treatment (Hasegawa et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(23-7-10-26-11-8-23)13-24-12-15(14-4-1-2-5-16(14)24)19-21-22-20(28-19)17-6-3-9-27-17/h1-6,9,12H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVBMAVVPRQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2880043.png)

![7-methyl-4-oxo-N-(2-phenylethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880049.png)
![9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2880050.png)


![1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2880053.png)
![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)

![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)


![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)